REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4](C=O)=[CH:3][CH:2]=1.[CH3:9][O:10][CH:11](OC)[O:12][CH3:13].S(=O)(=O)(O)O.C[O-].[Na+]>CO>[CH3:9][O:10][CH:11]([O:12][CH3:13])[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
159.2 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
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Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting white suspension was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
The reaction solution became clear after 2 h
|
Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo to a light brown thick oil
|
Type
|
ADDITION
|
Details
|
To this crude oil was added t-butylmethyl ether (500 mL)
|
Type
|
ADDITION
|
Details
|
followed by the slow addition of water (40 mL) (
|
Type
|
FILTRATION
|
Details
|
After filtration through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a light brown oil
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |